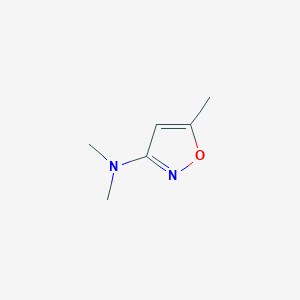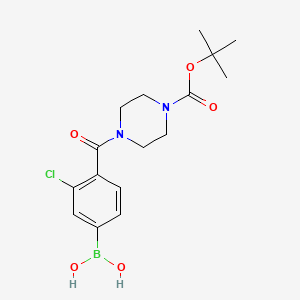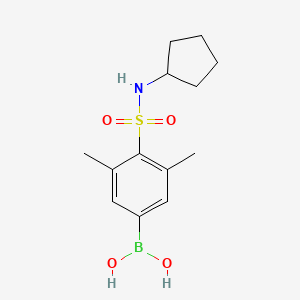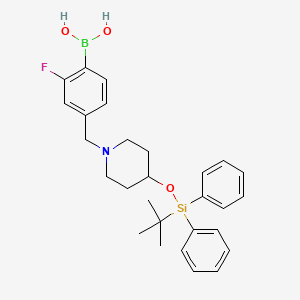
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
説明
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a compound with the molecular formula C9H10N2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine, can be achieved from ketones, aldehydes, and nitro alkanes via hydrogenative cyclization . A highly active, selective, and reusable nickel catalyst has been developed and employed for this synthesis .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine can be represented by the InChI code: 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 . The compound has a molecular weight of 146.19 g/mol .Chemical Reactions Analysis
The key to the general hydrogenation/cyclization reaction in the synthesis of 3,4-dihydro-2H-pyrroles is a highly active, selective, and reusable nickel catalyst . This catalyst is capable of hydrogenating aliphatic nitro compounds while tolerating a ketone as a functional group .科学的研究の応用
Synthesis of Novel Pyrroline Derivatives :
- A novel synthetic methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by iodide ion induced ring expansion. These products can be used as key intermediates in the synthesis of substituted pyrrolines, pyrroles, and pyrrolidines (More et al., 2011).
Coordination Chemistry of Pyrrole-Pyridine Compounds :
- Compounds like "{2,2′-[3-Azapentane-1,5-diylbis(nitrilomethylidyne)]dipyrrol-1-yl}(4-methylpyridine)cobalt(III) tetraphenylborate" have been studied for their unique coordination chemistry. These compounds can exhibit complex geometries and are of interest for their potential applications in materials science and catalysis (Meghdadi et al., 2010).
Synthesis of [1,8]Naphthyridines :
- The synthesis of 2,4-Substituted [1,8]Naphthyridines from pyridine derivatives has been achieved. These compounds are important for their applications in the development of new pharmaceuticals and materials (Abbiati et al., 2002).
Synthesis of Lanthanide Compounds :
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and used in the formation of luminescent lanthanide compounds, which have potential applications in biological sensing (Halcrow, 2005).
Synthesis of Hydrogenated Pyrroloindoles :
- Novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H- and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles have been synthesized, demonstrating the broad spectrum of pharmacological activity of these hydrogenated pyrroloindoles (Ivachtchenko et al., 2010).
Synthesis of Dipyridylpyrrolato-Metal Complexes :
- A variety of 2,5-di(2-pyridyl)pyrroles have been synthesized, providing a direct entry to dipyridylpyrrolato-metal complexes, which have applications in catalysis and material science (McSkimming et al., 2014).
特性
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHDQSMLHFACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















